Pseudoginsenoside Rt1
Description
This compound is a natural product found in Panax japonicus and Caroxylon imbricatum with data available.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPBUIWNJRGZFW-HONMPOSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Triterpenoid Saponin Research
Pseudoginsenoside Rt1 is classified as a triterpenoid (B12794562) saponin (B1150181). nih.govebi.ac.uk Saponins (B1172615) are a diverse group of glycosides, which are compounds containing a sugar molecule bound to a non-sugar molecule, known as an aglycone. In the case of triterpenoid saponins, the aglycone is a thirty-carbon triterpene. mdpi.com These compounds are widely distributed in the plant kingdom and are known for their characteristic foaming properties in water. ebi.ac.uk
Research into triterpenoid saponins is a significant area of natural product chemistry due to their structural diversity and wide range of biological activities. ebi.ac.uknih.gov The study of these compounds involves their isolation from plant sources, structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and investigation of their chemical and biological properties. tandfonline.comchemfaces.com this compound is one of many such saponins that have been identified and characterized. nih.gov
Significance in Traditional Botanical Medicine Systems
Pseudoginsenoside Rt1 has been identified in several plants utilized in traditional medicine. For instance, it has been isolated from the fruits of Randia siamensis, a plant used in Thai folkloric medicine. tandfonline.com Traditional uses of R. siamensis include inducing abortion and treating cardiovascular issues. tandfonline.com Scientific studies have suggested that the presence of this compound may provide a scientific basis for some of these traditional applications. tandfonline.com
The compound has also been found in various species of the Panax genus, commonly known as ginseng. nih.govnih.gov Ginseng holds a prominent place in traditional Chinese medicine, where it is used for a variety of purposes, including as a tonic and for promoting blood flow. nih.gov Specifically, this compound has been isolated from Panax japonicus and the roots of Panax ginseng. nih.govchemfaces.comnih.gov Furthermore, it has been identified in the roots of Achyranthes bidentata, another plant used in traditional Chinese medicine for conditions such as amenorrhea, dysmenorrhea, and strengthening muscles and bones. oup.com The presence of this compound in these traditionally significant plants underscores its importance in the study of medicinal botanicals.
Classification As an Oleanolic Acid Type Pentacyclic Triterpene Saponin
Botanical Occurrence and Distribution of this compound
This compound is a naturally occurring saponin found within a limited range of botanicals. Its presence is most notably documented in species belonging to the Panax genus, as well as in the fruit of Randia siamensis.
Presence in Panax Species
The genus Panax, commonly known as ginseng, is a significant source of this compound.
Panax ginseng
This well-known medicinal plant, also referred to as Korean ginseng, has been shown to contain this compound in various organs. Scientific investigations have successfully identified this oleanane-type saponin in both the stems and roots of the plant. nih.govchemfaces.com A comprehensive analysis of garden-cultivated ginseng further confirmed the presence of this compound in the rhizome and other parts of the root system. nih.gov
Panax japonicus var. major
Research has led to the isolation of this compound from the roots and rhizomes of Panax japonicus var. major. acs.orgacgpubs.orgsemanticscholar.org In addition to the primary compound, derivatives such as this compound butyl ester and this compound methyl ester have also been identified in the roots of this plant variety. acs.orgacgpubs.org
Panax bipinnatifidus Seem.
Studies on the chemical constituents of Panax bipinnatifidus have resulted in the isolation of ten oleanane-type saponins, one of which is this compound. mdpi.com This finding places P. bipinnatifidus as another botanical source of this specific compound.
Tissue-Specific Accumulation Patterns
The concentration and distribution of ginsenosides (B1230088), including this compound, are not uniform throughout the plant. Different tissues exhibit varying levels of accumulation.
Rhizome Tissue Distribution
In Panax japonicus var. major, a detailed analysis of the rhizome revealed a differentiated distribution of saponins. Oleanolic acid-type ginsenosides, the category to which this compound belongs, were found to be predominantly located in the cork layer and the phloem of the rhizome. nih.gov For Panax ginseng, studies have shown that the total saponin content is generally higher in the rhizome compared to the main root. mdpi.com The accumulation in the rhizome can fluctuate with the age of the plant. mdpi.com The specific distribution within various tissues of P. japonicus, including the rhizome, has been linked to the differential expression of genes involved in the biosynthesis pathway of ginsenosides. frontiersin.org
The following table summarizes the distribution of this compound in different tissues of Panax species:
Table 1: Tissue-Specific Occurrence of this compound in Panax Species| Species | Tissue | Finding | Reference(s) |
|---|---|---|---|
| Panax ginseng | Stem | Identified as a constituent. | nih.gov |
| Root | Isolated from the roots. | chemfaces.com | |
| Rhizome | Identified as a constituent. | nih.gov | |
| Panax japonicus var. major | Root | Isolated from the roots. | acs.orgacgpubs.org |
| Rhizome | Isolated from the rhizomes. | acgpubs.orgresearchgate.net | |
| Rhizome (Cork, Phloem) | Main location for oleanolic acid-type saponins. | nih.gov | |
| Panax bipinnatifidus Seem. | Not specified | Isolated as one of ten oleanane-type saponins. | mdpi.com |
Tissue-Specific Accumulation Patterns
Identification in Randia siamensis (Fruit)
Beyond the Panax genus, this compound has been notably isolated from the fruit of Randia siamensis, a plant from the Rubiaceae family. tandfonline.comtargetmol.commedchemexpress.com Initial chemical studies on an ethanol (B145695) extract of the fruit led to the identification and isolation of this compound. tandfonline.com Subsequent bioactive-directed fractionation of the fruit's n-butanol extract also confirmed the presence of this compound among other compounds.
The following table details the findings related to this compound in Randia siamensis:
Table 2: Identification of this compound in Randia siamensis| Species | Plant Part | Finding | Reference(s) |
|---|---|---|---|
| Randia siamensis | Fruit | Isolated from an ethanol extract of the dried, powdered fruit. | tandfonline.com |
| Fruit | Isolated from the n-butanol extract of fresh fruits. |
Detection in Aralia taibaiensis
This compound has been identified as a constituent of the total saponins extracted from the root bark of Aralia taibaiensis. nih.govnih.gov This medicinal and edible plant is primarily found in the Qinba Mountains of western China, particularly in Shaanxi Province. nih.govnih.gov
Scientific analysis using High-Performance Liquid Chromatography (HPLC) has confirmed the presence of this compound in the total saponins of Aralia taibaiensis (TSAT). nih.govcjnmcpu.comcjnmcpu.com In these analyses, this compound is one of several saponins identified, including tarasaponin IV, araloside C, stipuleanoside R2, araloside A, and chikusetsu saponin IVa. nih.govresearchgate.net The detection of these compounds is typically performed at a wavelength of 203 nm. nih.govnih.gov
One study reported the content of this compound in the saponins from Aralia taibaiensis (sAT) to be 19.6 mg·g−1. cjnmcpu.comcjnmcpu.com The identification is achieved by comparing the retention time of the peak in the sample chromatogram with that of a standard. nih.govnih.gov For instance, in one analysis, this compound exhibited a retention time of 46.475 minutes. cjnmcpu.comcjnmcpu.com
The following table details the saponin composition found in the total saponins of Aralia taibaiensis from a specific study:
| Compound | Content (mg/g) |
| Araloside C | 338.9 |
| Stipuleanoside R2 | 197.5 |
| Araloside A | 92.9 |
| This compound | 19.6 |
| Chikusetsu saponin IVa | 1.39 |
This data is based on a specific analysis of saponins from Aralia taibaiensis and may vary. cjnmcpu.com
Comparative Analysis of this compound Content Across Different Botanical Sources
This compound is not exclusive to Aralia taibaiensis and has been reported in various species of the Panax genus. mdpi.commdpi.comsemanticscholar.orgnih.gov The concentration of this and other ginsenosides can vary significantly among different Panax species. mdpi.com
For example, this compound has been isolated from Panax japonicus. mdpi.comnih.gov In a study analyzing the major ginsenosides in the rhizome of Panax japonicus, this compound was one of the quantified compounds. mdpi.com A standardized reference fraction of total Panax japonicus saponins (TPJS) was found to contain 8.43% this compound. mdpi.com
The compound has also been identified in Panax bipinnatifidus, where it was isolated along with other oleanane-type saponins. mdpi.comsemanticscholar.org Furthermore, it has been reported in Panax ginseng and Caroxylon imbricatum. nih.govchemfaces.com
The table below presents a comparative overview of the presence and content of this compound in different botanical sources based on available literature.
| Botanical Source | Part of Plant | Reported Presence/Content |
| Aralia taibaiensis | Root Bark | 19.6 mg/g of total saponins cjnmcpu.comcjnmcpu.com |
| Panax japonicus | Rhizome | 8.43% in a standardized saponin fraction mdpi.com |
| Panax bipinnatifidus | Not specified | Present mdpi.comsemanticscholar.org |
| Panax ginseng | Roots | Present chemfaces.com |
| Caroxylon imbricatum | Not specified | Present nih.gov |
The reported values are from specific studies and may not represent the full range of content in these species.
Overview of Triterpenoid Saponin Biosynthesis
The journey to synthesizing this compound and other triterpenoid saponins commences within the intricate metabolic network of the plant cell. nih.gov This process relies on the production of a universal C5 precursor, which is achieved through two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgnih.gov
Mevalonic Acid (MVA) Pathway Involvement
The cytosolic MVA pathway is a critical contributor to the biosynthesis of ginsenosides. nih.gov This pathway begins with the condensation of three acetyl-CoA units to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A key rate-limiting enzyme, HMG-CoA reductase (HMGR), then catalyzes the reduction of HMG-CoA to mevalonate (B85504). mdpi.cometals.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into the fundamental building block, isopentenyl diphosphate (B83284) (IPP). jscimedcentral.com Studies have demonstrated that the MVA pathway is the predominant source for ginsenoside production. nih.govresearchgate.net
Methylerythritol Phosphate (MEP) Pathway Contribution
Located in the plastids, the MEP pathway, also known as the non-mevalonate pathway, provides an alternative route to the synthesis of the essential isoprene units. nih.govscientific.net This pathway starts with the condensation of glyceraldehyde 3-phosphate (GAP) and pyruvate. frontiersin.org Although the MVA pathway is considered the primary route for ginsenoside biosynthesis, the MEP pathway also contributes to the pool of precursors. nih.govnih.gov Research using specific inhibitors has confirmed the involvement of the MEP pathway in the generation of ginsenosides. nih.gov
Precursor Formation: Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)
Both the MVA and MEP pathways culminate in the production of two five-carbon isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.cometals.orgetals.org These two molecules are the universal precursors for all terpenoids, including the triterpenoid saponins. frontiersin.org IPP can be converted to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI). frontiersin.org The availability and ratio of IPP and DMAPP are crucial for the subsequent steps in the biosynthetic cascade. etals.orgetals.org
Key Enzymatic Steps and Catalytic Proteins
Following the formation of the C5 precursors, a series of enzymatic reactions elongates and modifies the carbon chain, leading to the formation of the triterpenoid backbone.
Farnesyl Diphosphate Synthase (FPPS)
Farnesyl diphosphate synthase (FPPS) is a pivotal enzyme that catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl diphosphate (FPP). mdpi.comcas.cz This enzyme represents a key branch point in the isoprenoid pathway, directing the flow of precursors towards the synthesis of sesquiterpenes and triterpenes. cas.czresearchgate.net The expression of the FPPS gene has been shown to be upregulated by elicitors like methyl jasmonate, indicating its regulatory role in ginsenoside production. cas.cz
Squalene (B77637) Synthase (SQS)
The first committed step towards triterpenoid and sterol biosynthesis is catalyzed by squalene synthase (SQS). mdpi.comoup.com This enzyme mediates the head-to-head condensation of two molecules of FPP to form the C30 hydrocarbon, squalene. nih.govresearchgate.net In Panax ginseng, multiple genes encoding for SQS have been identified, suggesting their specialized roles in phytosterol and triterpenoid biosynthesis. nih.govmdpi.com Overexpression of the P. ginseng squalene synthase gene (PgSS1) has been shown to increase the production of both phytosterols (B1254722) and ginsenosides, highlighting its importance as a key regulatory enzyme in the pathway. oup.comnih.gov
The subsequent cyclization of squalene, followed by a series of oxidations and glycosylations, ultimately leads to the diverse array of ginsenosides, including this compound. nih.govetals.org
Squalene Epoxidase (SQE)
Squalene epoxidase (SQE) is a critical rate-limiting enzyme in the biosynthesis of ginsenosides. nih.govresearchgate.net It catalyzes the epoxidation of squalene to produce 2,3-oxidosqualene (B107256), the first oxygenation step in the formation of triterpenoids. nih.gov In Panax ginseng, two SQE genes, PgSQE1 and PgSQE2, have been identified. PgSQE1 is abundantly expressed in all organs, while PgSQE2 shows weaker expression, except in petioles and flower buds. nih.gov Overexpression of the PgSE1 gene in transgenic ginseng has been shown to enhance the production of both ginsenosides and phytosterols. researchgate.net Studies on Panax notoginseng have revealed that its SQE has a high sequence identity (98%) with that of P. ginseng and is highly expressed in the root, particularly in three-year-old roots, highlighting its important role in ginsenoside biosynthesis. nih.govmdpi.com
Cyclization to 2,3-Oxidosqualene
The cyclization of 2,3-oxidosqualene is a pivotal step that dictates the type of triterpenoid skeleton formed. mdpi.com This precursor can be cyclized to form various skeletons, including dammarenediol-II, the precursor for most ginsenosides, or β-amyrin, the precursor for oleanane-type saponins. oup.comoup.com This branching point is catalyzed by different oxidosqualene cyclases (OSCs), leading to the vast structural diversity of triterpenoids. mdpi.comnumberanalytics.com
β-Amyrin Synthase and β-Amyrin 28-Oxidase
In a parallel pathway, β-amyrin synthase (AS) catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the precursor for oleanane-type saponins like ginsenoside Ro. mdpi.comoup.com Following this, β-amyrin is oxidized at the C-28 position by a cytochrome P450 enzyme, β-amyrin 28-oxidase (CYP716A52v2), to produce oleanolic acid. oup.comoup.comnih.gov This multi-step oxidation is a critical juncture leading to the synthesis of oleanane-type ginsenosides. oup.comnih.gov Overexpression and RNAi studies in transgenic ginseng have confirmed that CYP716A52v2 is a key enzyme in the biosynthesis of these specific saponins. oup.comnih.gov
Glycosyltransferases (GTs) in Saponin Structural Diversification
The immense structural diversity of saponins is largely attributed to glycosylation, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govcjnmcpu.com These enzymes transfer various sugar moieties to the triterpenoid aglycones, significantly impacting their chemical stability, solubility, and biological activity. nih.govcjnmcpu.com The UGTs exhibit specificity in determining the type of sugar, the attachment position, and the number of sugar units, which results in the wide array of ginsenosides found in nature. cjnmcpu.com The glycosylation process often occurs in a stepwise manner, with different UGTs responsible for elongating the sugar chains, further contributing to the complexity of the final saponin structure. nih.gov
Genetic Regulation of Biosynthesis
The biosynthesis of ginsenosides is a tightly regulated process involving the differential expression of numerous genes.
Differentially Expressed Genes (DEGs) in Biosynthesis Pathways
Transcriptome analyses have been instrumental in identifying differentially expressed genes (DEGs) involved in the ginsenoside biosynthesis pathway. mdpi.comnih.gov Studies comparing different tissues and growth stages of Panax species have shown that the expression levels of key biosynthetic genes, such as those encoding squalene synthase, squalene epoxidase, dammarenediol-II synthase, and various cytochrome P450s and UGTs, are significantly correlated with the accumulation of specific saponins. mdpi.comnih.gov For instance, in Panax japonicus, the expression of 10 CYP and 3 UGT genes showed a significant positive correlation with saponin content. mdpi.com Similarly, studies on cultivated ginseng have revealed that the expression of genes in the terpenoid backbone biosynthesis pathway is significantly affected by the growth years, influencing the final ginsenoside content. nih.gov These findings indicate that the regulation of gene expression at the transcriptional level is a primary mechanism controlling the production and diversity of ginsenosides. bohrium.com
Role of Cytochrome P450 Monooxygenases (CYP) and UDP-Glycosyltransferases (UGT) Genes
The biosynthesis of ginsenosides, including the oleanane-type this compound, is a multi-step process involving key enzyme families, primarily Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs). researchgate.netfrontiersin.org CYPs are a superfamily of enzymes that play a critical role in the oxidation and hydroxylation reactions that modify the basic triterpenoid skeletons, leading to their vast diversity. mdpi.comresearchgate.net Following the initial formation of the triterpene backbone, CYPs introduce hydroxyl groups at specific positions, creating the aglycone core that will be further modified. oup.comresearchgate.net For instance, in the biosynthesis of dammarane-type ginsenosides, CYP716A47 has been identified as a protopanaxadiol (B1677965) synthase, catalyzing the hydroxylation of dammarenediol-II to protopanaxadiol. mdpi.comoup.comresearchgate.net Another enzyme, CYP716A53v2, is responsible for the formation of protopanaxatriol (B1242838) from protopanaxadiol. oup.comacs.org While these examples pertain to dammarane-type ginsenosides, similar roles are played by specific CYPs in the oleanane-type pathway leading to this compound.
Once the aglycone is formed, UGTs come into play. These enzymes are responsible for the glycosylation of the triterpenoid skeleton, attaching various sugar moieties to the hydroxyl groups introduced by CYPs. frontiersin.orgoup.com This glycosylation step is crucial for the structural diversity and biological activity of ginsenosides. frontiersin.orgoup.com UGTs transfer a sugar molecule, typically from a UDP-sugar donor, to the aglycone. oup.comoup.com The number, type, and linkage of these sugar molecules result in the wide array of ginsenosides found in Panax species. acs.org For example, in the synthesis of ginsenoside Rg3, PgUGT74AE2 and PgUGT94Q2 are two key UGTs that sequentially add glucose moieties. oup.comoup.com The identification and characterization of specific CYP and UGT genes are therefore fundamental to understanding and manipulating the biosynthesis of this compound.
Influence of Genetic Factors on Biosynthesis
The biosynthesis of this compound is significantly influenced by genetic factors, which dictate the expression and activity of the key enzymes involved, such as CYPs and UGTs. nih.gov The genetic makeup of a Panax plant determines the presence and specific variants of the genes encoding these enzymes. nih.gov Variations in the DNA sequence of these genes, known as genetic polymorphisms, can lead to differences in enzyme function and, consequently, the profile of ginsenosides produced. nih.gov
Studies have shown that the expression levels of CYP and UGT genes can vary between different Panax species and even between different tissues of the same plant, leading to tissue-specific accumulation of certain ginsenosides. frontiersin.orgnih.gov For example, integrated transcriptome and proteome analyses of Panax japonicus have revealed that the content of specific ginsenosides is closely correlated with the expression levels of numerous CYP and UGT genes. frontiersin.orgnih.gov This suggests that the regulation of gene expression is a key factor in determining the final ginsenoside profile.
Furthermore, the discovery of numerous CYP and UGT gene candidates through transcriptome sequencing of various Panax species provides a genetic basis for the observed diversity in ginsenoside production. mdpi.comnih.gov The phylogenetic analysis of these gene families helps in predicting their potential functions and their involvement in the biosynthesis of specific ginsenosides like this compound. frontiersin.orgnih.gov
Exogenous Elicitors (e.g., Methyl Jasmonate) and Biosynthesis Modulation
The biosynthesis of this compound can be modulated by external factors known as elicitors, with methyl jasmonate (MeJA) being a well-studied example. mdpi.com Elicitors are compounds that can induce defense responses in plants, often leading to an increased production of secondary metabolites, including ginsenosides. mdpi.comnih.gov
Treatment with MeJA has been shown to enhance the expression of several genes involved in the ginsenoside biosynthetic pathway. researchgate.netnih.gov This includes genes encoding enzymes such as squalene synthase, squalene epoxidase, and dammarenediol synthase, which are upstream in the pathway. nih.gov More specifically, MeJA can induce the expression of key CYP and UGT genes, thereby directly influencing the production of specific ginsenosides. mdpi.comresearchgate.net For instance, several putative CYP450 sequences were isolated from P. ginseng adventitious roots that were induced by MeJA. mdpi.com
The application of MeJA in plant cell and organ cultures has been demonstrated to be an effective strategy for increasing the yield of ginsenosides. mdpi.comsemanticscholar.org The response to MeJA can be concentration-dependent, with different concentrations leading to varying levels of ginsenoside accumulation. frontiersin.org This modulation of biosynthesis through elicitation offers a promising approach for enhancing the production of valuable compounds like this compound in controlled environments.
Biotechnological Approaches for this compound Production
Given the low abundance of many ginsenosides in their natural plant sources, biotechnological methods are being explored for their sustainable and scalable production. nih.govalfachemic.com
Microbial Chassis Engineering (e.g., Saccharomyces cerevisiae)
Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a promising platform for producing ginsenosides. nih.govnih.gov S. cerevisiae is a well-characterized model organism with a genetic makeup that is amenable to engineering. nih.govmdpi.com It possesses an endogenous mevalonate (MVA) pathway, which provides the necessary precursors for triterpenoid biosynthesis. nih.govmdpi.com
The strategy involves introducing the key genes from the ginsenoside biosynthetic pathway of Panax species into the yeast genome. nih.govd-nb.info This includes genes for dammarenediol-II synthase, as well as specific CYP and UGT enzymes required for the synthesis of the target ginsenoside. nih.govd-nb.info By expressing these heterologous genes in S. cerevisiae, the yeast can be engineered to produce specific ginsenosides from simple sugars like glucose. d-nb.inforesearchgate.net For example, the co-expression of Panax ginseng dammarenediol-II synthase and protopanaxadiol synthase genes in yeast has resulted in the production of protopanaxadiol. nih.gov Further introduction of specific UGTs can then lead to the synthesis of more complex ginsenosides. oup.com
Optimization of this system often involves several strategies, such as increasing the metabolic flux towards the precursor molecules, engineering the enzymes for improved activity, and optimizing fermentation conditions. nih.govalfachemic.comd-nb.info These approaches have successfully led to the production of various ginsenosides in yeast, and similar strategies could be applied for the production of this compound. mdpi.comd-nb.info
| Engineered Strain | Precursor | Product | Titer |
| S. cerevisiae | Glucose/Galactose | Compound K | 0.8 / 1.4 mg/L nih.gov |
| S. cerevisiae | - | Protopanaxadiol | 1189 mg/L nih.gov |
| S. cerevisiae | - | Ginsenoside Rh2 | 2.25 g/L d-nb.info |
| S. cerevisiae | - | Ginsenoside Ro | 253.32 µg/L mdpi.com |
Callus Induction and Suspension Culture Systems for Saponin Accumulation
Plant tissue culture techniques, specifically callus induction and suspension culture systems, offer another biotechnological route for producing ginsenosides. researchgate.netnih.gov Callus is a mass of undifferentiated plant cells that can be induced from various plant tissues (explants) by culturing them on a nutrient medium containing plant growth regulators. nih.govmdpi.com
These callus cultures can be maintained and proliferated, and under specific conditions, they can be induced to produce secondary metabolites like ginsenosides. mdpi.commdpi.com For large-scale production, friable calli are often transferred to a liquid medium to establish a suspension culture. researchgate.netmdpi.com Cell suspension cultures allow for better control over the growth environment and can be scaled up in bioreactors for industrial production. researchgate.netnih.gov
The production of ginsenosides in these systems can be influenced by various factors, including the composition of the culture medium, the type and concentration of plant growth regulators, and the use of elicitors. mdpi.comnih.gov For example, different concentrations of auxins and cytokinins have been shown to affect both cell growth and ginsenoside accumulation in Panax suspension cultures. mdpi.comnih.gov While there are many reports on the production of various ginsenosides using these methods, the optimization of these systems specifically for this compound would require further investigation. researchgate.netmdpi.com
| Plant Species | Culture Type | Key Findings | Reference |
| Panax japonicus | Callus and Suspension Culture | Established a system to promote callus growth and saponin accumulation. | mdpi.com |
| Panax ginseng | Callus and Suspension Culture | Different plant growth regulators influence callus induction and ginsenoside content. | nih.govmdpi.com |
| Panax vietnamensis | Suspension Culture | Growth regulators and culture conditions affect cell growth and ginsenoside production. | nih.gov |
Extraction, Isolation, and Purification Methodologies
Solvent Extraction Techniques
The initial step in obtaining Pseudoginsenoside Rt1 from plant material involves extraction using various solvents. The choice of solvent and method is crucial for maximizing the yield and purity of the target compound.
Ethanol (B145695) Extraction
Ethanol is a commonly used solvent for the extraction of saponins (B1172615), including this compound. tandfonline.comtandfonline.com In one method, dried and powdered plant material, such as the fruit of Randia siamensis, is macerated with 95% ethanol. tandfonline.com This process is typically repeated to ensure thorough extraction. tandfonline.com The resulting ethanol extract is then concentrated under reduced pressure to yield a crude extract. tandfonline.com Further processing of this crude extract is necessary to isolate this compound. tandfonline.com For instance, the dried 95% ethanol extract of Panax japonicus rhizomes can be subjected to further purification steps to yield total saponins. mdpi.com
Aqueous Methanol (B129727) Extraction (e.g., 70% methanol)
Aqueous methanol, particularly a 70% solution, has been identified as an effective solvent for extracting this compound and other major saponins from Panacis Japonici Rhizoma (PJR). mdpi.comjst.go.jp Studies have shown that a 70% methanol solution can achieve the highest content of four major saponins, including this compound, compared to 50% and 90% methanol concentrations. mdpi.com The extraction is often performed using ultrasonication for a duration of 30 minutes. mdpi.com Research has also indicated that there is no significant difference in the extraction efficiency of this compound from PJR between using 70% aqueous methanol with ultrasonic-assisted extraction for 30 minutes and the reflux method. nih.govresearchgate.net
N-butanol Extraction
N-butanol is frequently used in liquid-liquid partitioning to separate saponins from a crude extract. After an initial extraction with a more polar solvent like methanol, the resulting extract is dissolved in water. This aqueous solution is then partitioned with n-butanol. nih.gov The saponins, including this compound, preferentially move into the n-butanol phase. nih.gov This n-butanol fraction is then collected and concentrated to yield a saponin-rich extract. This method was successfully used to isolate this compound from the fresh fruits of Randia siamensis.
Ultrasonic-Assisted Extraction
Ultrasonic-assisted extraction (UAE) is a modern and efficient technique used to enhance the extraction of natural products. nih.gov This method utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. nih.govresearchgate.net For the extraction of total saponins, including this compound, from Aralia taibaiensis, UAE has been shown to be more effective than traditional heat reflux extraction. nih.govscienceopen.com Optimized conditions for UAE of total saponins from Aralia taibaiensis were found to be an ethanol concentration of 73%, an ultrasound time of 34 minutes, and a temperature of 61°C. nih.govresearchgate.net As previously mentioned, UAE with 70% aqueous methanol for 30 minutes is also an effective method for extracting this compound from Panacis Japonici Rhizoma. mdpi.comnih.gov
Chromatographic Separation Strategies
Following initial extraction, various chromatographic techniques are employed to separate and purify this compound from the complex mixture of compounds present in the crude extract.
Macroporous Resin Chromatography (e.g., D101 resin)
Macroporous resin chromatography is a widely used and effective method for the enrichment and preliminary purification of saponins from plant extracts. mdpi.com D101 resin, a non-polar styrene-divinylbenzene resin, is particularly well-suited for the adsorption of saponins. made-in-china.com
In a typical procedure, a crude extract, such as a 95% ethanol extract of Panax japonicus rhizomes, is suspended in water and loaded onto a D101 macroporous resin column. mdpi.comsemanticscholar.org The column is then washed with water and a low concentration of aqueous ethanol (e.g., 20%) to remove impurities. mdpi.com The total saponins, including this compound, are subsequently eluted with a higher concentration of aqueous ethanol, such as 80%. mdpi.comsemanticscholar.org This process effectively concentrates the saponins and separates them from other classes of compounds. nih.govscispace.com The resulting fraction containing the total saponins can then be subjected to further high-resolution chromatographic techniques for the final isolation of pure this compound. mdpi.com
Table of Extraction and Purification Data
| Plant Source | Extraction Method | Purification Technique | Key Findings | Reference |
| Randia siamensis (fruit) | 95% Ethanol Maceration | Silica (B1680970) Gel Column Chromatography | Isolation of Pseudoginsenoside-RT1 as a major component. | tandfonline.com |
| Panacis Japonici Rhizoma | 70% Aqueous Methanol with Ultrasonication | D101 Macroporous Resin Chromatography | 70% methanol yielded the highest content of four major saponins, including this compound. | mdpi.com |
| Panacis Japonici Rhizoma | 70% Aqueous Methanol (UAE and Reflux) | Not Specified | No significant difference in extraction efficiency between UAE and reflux methods. | nih.govresearchgate.net |
| Randia siamensis (fresh fruit) | Methanol followed by n-butanol partition | Not Specified | Successful isolation of Pseudoginsenoside-RT1 in the n-butanol fraction. | |
| Aralia taibaiensis | Ultrasonic-Assisted Extraction (73% Ethanol) | Not Specified | UAE was more efficient than heat reflux extraction for total saponins. | nih.govresearchgate.net |
| Panax japonicus (rhizomes) | 95% Ethanol | D101 Macroporous Resin Chromatography | Elution with 80% aqueous ethanol yielded total saponins. | mdpi.comsemanticscholar.org |
Silica Gel Column Chromatography
Silica gel column chromatography is a fundamental and widely used technique for the initial separation and purification of this compound from crude plant extracts. tandfonline.commdpi.com This method separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer, allowing for their separation.
In the isolation of this compound from the fruit of Randia siamensis, a methanol extract was subjected to silica gel column chromatography. tandfonline.com The elution was performed using a solvent system of chloroform:methanol:water in a 65:35:10 ratio. tandfonline.com This process successfully separated this compound as the major component, yielding 312 mg from an 8.19 g residue. tandfonline.com Another study on R. siamensis also utilized silica gel chromatography with a different elution system (chloroform:methanol, 95:5) to first remove less polar compounds like ursolic acid before eluting the saponin (B1150181) fractions. tandfonline.com
Similarly, research on the roots of Panax japonicus var. MAJOR involved silica gel column chromatography to fractionate the initial extract. nih.gov The specific fractions containing saponins were then further processed. The choice of silica gel mesh size, such as 70-230 mesh or 230-400 mesh, is an important parameter in this process.
Below is a table summarizing the application of silica gel chromatography in the isolation of this compound from various studies.
| Plant Source | Initial Extract | Column Packing | Elution Solvent System | Isolated Compounds | Reference |
| Randia siamensis (fruit) | Ethanol extract (methanol-soluble portion) | Silica gel | Chloroform:Methanol:Water (65:35:10) | Pseudoginsenoside-RT1, Pseudoginsenoside-RP1 | tandfonline.com |
| Randia siamensis (fruit) | Ethanol extract (pet. ether insoluble portion) | Silica gel | Chloroform:Methanol (95:5) | Ursolic acid (initial fractions) | tandfonline.com |
| Panax japonicus var. MAJOR (roots) | Not specified | Silica gel | Ethyl acetate:Methanol (3:1) | Chikusetsusaponin-IV, Ginsenoside Rd, etc. (from a fraction later purified by HPLC) | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment
Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification and purity assessment of this compound. HPLC offers higher resolution and efficiency compared to standard column chromatography. Reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
In one study, fractions obtained from silica gel chromatography of Panax japonicus extract were further purified by reversed-phase HPLC to isolate various saponins, including derivatives of this compound. nih.gov A study focused on developing a quantitative analysis method for major saponins in Panacis Japonici Rhizoma, including this compound (PG-RT1), utilized HPLC for this purpose. semanticscholar.org The purity of the isolated this compound was determined to be over 98% by peak area normalization analysis on HPLC. semanticscholar.org
The conditions for HPLC analysis are carefully optimized. For the analysis of saponins from Panacis Japonici Rhizoma, a mobile phase consisting of 0.05% trifluoroacetic acid in water was found to be most suitable after testing various acids. semanticscholar.org Chromatograms were monitored at a UV wavelength of 203 nm, a common practice for the analysis of ginsenosides (B1230088). semanticscholar.org More advanced techniques like HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) have been employed in a dereplication strategy to rapidly identify known compounds, including this compound, from the methanol extract of Celosiae Semen, guiding the subsequent targeted isolation. nih.gov
The table below details the HPLC conditions used for the analysis and purification of this compound.
| Method | Column Type | Mobile Phase | Detection | Application | Reference |
| Analytical HPLC | Not specified | Acetonitrile and 0.05% trifluoroacetic acid (v/v) | UV at 203 nm | Quantitative analysis of PG-RT1 | semanticscholar.org |
| Preparative HPLC | Not specified | Ethanol-water system | Not specified | Separation of saponins | researchgate.net |
| HPLC-QTOF-MS/MS | Not specified | Not specified | ESI-QTOF-MS/MS | Dereplication-guided identification | nih.gov |
| Analytical HPLC | Not specified | Acetonitrile and 0.05% phosphate (B84403) | UV at 203 nm | Analysis of transformation products | nih.gov |
Optimization of Extraction and Purification Parameters for Enhanced Yield
The choice of extraction solvent is a critical first step. Generally, dried plant material is extracted with a polar solvent like methanol or aqueous ethanol to efficiently extract saponins. mdpi.com Techniques such as Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures, can significantly accelerate the extraction rate. nih.gov Response Surface Methodology (RSM) is a statistical approach used to optimize extraction conditions, including solvent concentration, extraction temperature, and time, to maximize the yield of target compounds like ginsenosides. nih.gov For example, optimal conditions for extracting ginsenosides from cultivated wild ginseng were found to be around 88.64% ethanol at temperatures between 106°C and 130°C for 16 to 29 minutes. nih.gov While not specific to this compound, these principles are directly applicable.
For purification, optimizing chromatographic conditions is key. In silica gel chromatography, factors include the choice of silica gel (particle size and pore size), the column dimensions, and, most importantly, the composition of the mobile phase. tandfonline.com A gradient elution, where the polarity of the solvent system is gradually changed (e.g., by increasing the percentage of methanol in a chloroform-methanol mixture), is often employed to effectively separate compounds with a wide range of polarities. mdpi.com
In HPLC, optimization involves selecting the appropriate column (e.g., C18 for reversed-phase), mobile phase composition (e.g., acetonitrile/water or methanol/water ratios), and flow rate. semanticscholar.org Adding modifiers like trifluoroacetic acid or formic acid to the mobile phase can improve peak shape and resolution. semanticscholar.orgmdpi.com The development of a standardized reference fraction can also serve as a convenient and effective strategy for the quantification of major saponins like this compound, streamlining the quality control process. semanticscholar.org
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the molecular structure of natural products like Pseudoginsenoside Rt1.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful tool for the definitive structural confirmation of this compound. tandfonline.com By analyzing the chemical shifts of each carbon atom in the molecule, researchers can piece together its complex architecture, including the oleanolic acid backbone and the attached sugar moieties. The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton, and its comparison with published data for known compounds is a key step in the identification process. tandfonline.com The chemical shifts are indicative of the local electronic environment of each carbon nucleus, allowing for the assignment of specific carbons to their positions within the aglycone and glycosidic chains. researchgate.net
Below is a table of representative ¹³C NMR spectral data for this compound, which is critical for its structural verification. tandfonline.com
Interactive Data Table: ¹³C NMR Chemical Shift Values for this compound
| Carbon Atom | Chemical Shift (δ) in ppm | Carbon Atom | Chemical Shift (δ) in ppm |
| Aglycone | GlcA | ||
| C-1 | 38.8 | C-1' | 106.9 |
| C-2 | 26.6 | C-2' | 75.0 |
| C-3 | 89.1 | C-3' | 76.9 |
| C-4 | 39.4 | C-4' | 72.1 |
| C-5 | 55.8 | C-5' | 77.0 |
| C-6 | 18.4 | C-6' | 170.8 |
| C-7 | 33.1 | Glc | |
| C-8 | 39.8 | C-1'' | 105.3 |
| C-9 | 48.0 | C-2'' | 75.3 |
| C-10 | 37.0 | C-3'' | 78.4 |
| C-11 | 23.7 | C-4'' | 71.5 |
| C-12 | 122.7 | C-5'' | 78.1 |
| C-13 | 144.1 | C-6'' | 62.6 |
| C-14 | 42.1 | Xyl | |
| C-15 | 28.3 | C-1''' | 106.4 |
| C-16 | 23.7 | C-2''' | 75.0 |
| C-17 | 46.7 | C-3''' | 77.9 |
| C-18 | 41.8 | C-4''' | 70.8 |
| C-19 | 46.3 | C-5''' | 67.1 |
| C-20 | 30.8 | ||
| C-21 | 34.1 | ||
| C-22 | 33.1 | ||
| C-23 | 28.1 | ||
| C-24 | 16.9 | ||
| C-25 | 15.6 | ||
| C-26 | 17.3 | ||
| C-27 | 26.1 | ||
| C-28 | 176.6 | ||
| C-29 | 33.1 | ||
| C-30 | 23.7 |
Data is typically acquired in a deuterated solvent such as pyridine-d5.
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry and its hyphenated techniques are indispensable for the sensitive detection and quantification of this compound, as well as for the comprehensive analysis of related compounds in intricate mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of this compound in various biological samples. jst.go.jpresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. In a typical LC-MS/MS workflow, the sample is first injected into an LC system where this compound is separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. Specific fragment ions are monitored, providing a high degree of certainty in identification and quantification. nih.gov An LC-MS/MS method was developed to confirm that this compound butyl ester is a naturally occurring compound in Panax japonicus and not an artifact of the extraction process. researchgate.netnih.gov
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) for Fragmentation Pattern Analysis and Dereplication
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) is instrumental in the structural characterization of this compound through detailed analysis of its fragmentation patterns. researchgate.net This high-resolution mass spectrometry technique allows for the accurate mass measurement of both the parent ion and its fragment ions, which is crucial for determining the elemental composition and elucidating the structure of the glycosidic chains and the aglycone. The fragmentation of this compound typically involves the sequential loss of its sugar units. For instance, a derivative, this compound butyl ester, was observed to produce fragment ions corresponding to the loss of a glucose unit and the further loss of a xylose and water molecule. nih.gov This detailed fragmentation information is vital for the dereplication process, which is the rapid identification of known compounds in a complex mixture, thereby streamlining the discovery of novel natural products.
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS) for Comprehensive Profiling
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS) offers a powerful platform for the comprehensive profiling of saponins (B1172615), including this compound, in plant extracts. nih.gov The use of UHPLC provides faster analysis times and higher resolution separation compared to conventional HPLC. semanticscholar.orgmdpi.com When coupled with a QTOF mass spectrometer, it enables the acquisition of high-resolution full-scan mass spectra, allowing for the simultaneous detection and tentative identification of a wide range of compounds in a single run. nih.gov This approach has been successfully applied to characterize numerous ginsenosides (B1230088) in Panax species. nih.gov The combination of retention time, accurate mass, and isotopic pattern data allows for a high level of confidence in compound identification.
Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI) for Spatial Distribution Analysis
Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI) is an innovative technique that allows for the visualization of the spatial distribution of molecules directly from a sample's surface with minimal preparation. nih.govresearchgate.net This ambient imaging method can be used to map the location of this compound and other related compounds within plant tissues, providing valuable insights into their biosynthesis, transport, and storage. nih.gov For example, DESI-MSI has been used to reveal that ginsenosides in the rhizome of Panax japonicus var. major are primarily located in the cork and phloem tissues. nih.gov This technique offers a unique advantage over traditional extraction-based methods by preserving the spatial integrity of the analyzed sample. researchgate.net
Integrated Omics Approaches
Integrated omics represents a powerful and holistic approach in modern biological sciences, combining data from various "-omics" fields such as genomics, transcriptomics, proteomics, and metabolomics. alfachemic.comrsc.org This strategy moves beyond the study of individual components to provide a comprehensive understanding of complex biological systems, such as the intricate biosynthetic pathways of plant secondary metabolites. nih.govnih.gov In the context of natural product research, integrating transcriptomics (the study of all RNA transcripts) with metabolomics (the study of all metabolites) is particularly effective. rsc.org Transcriptomics provides a snapshot of gene expression, indicating which enzymes and regulatory proteins are being actively produced, while metabolomics quantifies the resulting small-molecule products. rsc.org By correlating these two datasets, researchers can functionally annotate genes, identify novel enzymes, and elucidate the regulatory networks that govern the production of specific compounds. nih.govfrontiersin.org This approach has been instrumental in exploring the biosynthesis of ginsenosides in various Panax species. nih.govfrontiersin.org
Combined Metabolomics and Transcriptomics for Biosynthesis Pathway Elucidation
The elucidation of the biosynthetic pathway of specific ginsenosides, including this compound, has been significantly advanced by the combined application of metabolomics and transcriptomics. nih.govfrontiersin.org This integrated analysis serves as a highly efficient tool for dissecting the complex steps of ginsenoside formation, from initial precursors to the final glycosylated structures. nih.gov The methodology allows for the identification of key enzymatic and regulatory genes by correlating their expression levels with the accumulation of specific intermediates and final products across different plant tissues, cultivars, or experimental conditions. rsc.orgfrontiersin.org
The general biosynthetic pathway for triterpenoid (B12794562) saponins begins with the cyclization of 2,3-oxidosqualene (B107256). nih.gov This molecule is a critical branch-point intermediate. frontiersin.org For this compound, an oleanane-type ginsenoside, the key enzymatic step involves the cyclization of 2,3-oxidosqualene by the enzyme β-amyrin synthase (β-AS) to form the pentacyclic oleanane (B1240867) skeleton of β-amyrin. nih.gov This is distinct from the pathway for dammarane-type ginsenosides, which utilizes dammarenediol-II synthase. nih.gov Following the initial cyclization, the β-amyrin skeleton undergoes a series of modifications, including oxidations typically catalyzed by cytochrome P450 (CYP) enzymes and glycosylations by UDP-glycosyltransferases (UGTs), to yield the final this compound structure. nih.gov
Research studies employing integrated omics have provided significant insights. For instance, analyses of different Panax ginseng cultivars revealed that the expression levels of key genes in the triterpene biosynthesis pathway directly correlate with the ginsenoside content. nih.govfrontiersin.org In studies on Panax japonicus, combined transcriptomic and proteomic analyses helped identify candidate genes and proteins involved in ginsenoside biosynthesis, noting that oleanane-type ginsenosides like this compound are predominantly found in the rhizomes. nih.govfrontiersin.org By comparing the transcriptomes and metabolomes of high- and low-producing samples, researchers can pinpoint the specific CYP and UGT gene candidates responsible for the later, diversifying steps in the pathway.
The tables below summarize the key enzymes involved and illustrate the type of correlational data obtained from these integrated studies.
Table 1: Key Enzymes in the Biosynthesis of the Oleanane Skeleton for this compound
| Enzyme | Abbreviation | Function in Pathway |
| Squalene (B77637) Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.gov |
| β-Amyrin Synthase | β-AS | Catalyzes the cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. nih.gov |
| Cytochrome P450 Monooxygenases | CYPs | Responsible for the oxidation of the β-amyrin skeleton to produce oleanolic acid and other intermediates. nih.gov |
| UDP-Glycosyltransferases | UGTs | Catalyze the transfer of sugar moieties to the oleanolic acid skeleton to form the final glycoside. nih.gov |
Table 2: Illustrative Correlation of Omics Data for Oleanane-Type Ginsenoside Biosynthesis
| Gene/Enzyme Candidate | Corresponding Metabolite(s) | Observed Correlation from Integrated Analyses |
| β-Amyrin Synthase (β-AS) | β-amyrin, Oleanolic Acid, this compound | Expression is positively correlated with the accumulation of oleanane-type ginsenosides in specific tissues like rhizomes. nih.govnih.gov |
| Cytochrome P450 (CYP) Family Genes | Oleanolic Acid and hydroxylated intermediates | Specific CYP candidates show expression patterns that match the accumulation profiles of oxidized oleanane saponins. nih.gov |
| UDP-Glycosyltransferase (UGT) Family Genes | This compound | Specific UGT candidates are co-expressed with pathway genes and their expression levels correlate with the abundance of final glycosylated products. nih.gov |
Structure Activity Relationship Sar Studies
Identification of Pharmacophore Features
A pharmacophore is an abstract representation of the molecular features that are essential for a specific biological activity. researchgate.net It defines the spatial arrangement of crucial elements like hydrogen bond donors, acceptors, hydrophobic regions, and charged centers that a molecule must possess to interact with a specific biological target.
Influence of Hydroxyl Groups (e.g., C-5)
Hydroxyl (-OH) groups are pivotal in defining the pharmacological profile of many natural products due to their ability to form hydrogen bonds with biological targets. hyphadiscovery.com While specific studies on the C-5 hydroxyl group of Pseudoginsenoside Rt1 are not detailed in the available literature, research on related saponins (B1172615) highlights the general importance of such polar functionalities. For instance, studies on oleanane-type saponins have shown that the presence and position of hydroxyl groups on the aglycone and sugar moieties can significantly impact bioactivity. nih.gov The presence of a hydroxymethyl group, as opposed to a methyl group, has been shown to enhance the inhibitory effects of related compounds on superoxide (B77818) anion generation and elastase release in human neutrophils, underscoring the critical role of hydroxyl groups in mediating these biological responses. nih.gov
Role of Cyclic Structures (e.g., Epoxy Group)
While the specific prompt mentions an epoxy group, the standard structure of this compound and other oleanane-type saponins does not typically contain this functional group. nih.govwikipedia.org An epoxy, or oxirane, is a three-membered ring containing an oxygen atom, known for its high reactivity. wikipedia.orgbme.hu Although not native to Rt1, the introduction of an epoxy group through chemical synthesis could be a strategy to create new analogues with different reactivity and biological profiles.
Impact of Carbonyl Groups (e.g., C-2 Carbonyl Group)
The carbonyl group within this compound, particularly the one in the carboxylic acid function of its glucuronic acid moiety, is a key site for chemical modification and plays a significant role in its activity. nih.govnih.gov Research comparing this compound (with a free carboxylic acid) to its esterified derivatives has provided clear insights into the role of this group. The potency of these compounds as inhibitors of superoxide anion generation and elastase release in human neutrophils changes significantly when the carboxylic acid is esterified with methyl or butyl groups. nih.gov This indicates that the acidity, charge, and steric bulk around this carbonyl center are critical for its interaction with biological targets. nih.gov
Effect of Glycosylation Patterns on Biological Activities
This compound is a glycoside, meaning it consists of a non-sugar part (the aglycone, oleanolic acid) attached to sugar moieties. The number, type, and linkage position of these sugars profoundly influence the compound's properties, including its solubility, stability, and biological activity. mdpi.commdpi.com
Chemical Modification Strategies for Activity Enhancement
To improve the therapeutic potential of this compound, various chemical modification strategies have been explored. These modifications aim to enhance potency, selectivity, or pharmacokinetic properties.
One of the most studied modifications is the esterification of the carboxylic acid group on the glucuronic acid sugar. The synthesis of this compound methyl ester and this compound butyl ester has been reported. nih.govacs.org Comparative biological testing of these derivatives has revealed clear structure-activity relationships. For instance, in assays measuring the inhibition of superoxide anion generation and elastase release in human neutrophils, the butyl ester derivative showed significantly increased potency compared to the parent compound with the free carboxylic acid or its methyl ester. nih.gov
Another key strategy is the modification of glycosylation patterns. As discussed previously, enzymatic deglycosylation can produce new, rare saponins. nih.govresearchgate.net Conversely, glycosylation, the addition of sugar moieties using enzymes like glycosyltransferases, represents a powerful method to generate novel derivatives with potentially improved bioactivity or solubility. mdpi.commdpi.com
Below is a data table summarizing the inhibitory effects of this compound and its derivatives on neutrophil activity.
| Compound | Modification | Inhibition of Superoxide Anion (IC₅₀ in µM) | Inhibition of Elastase Release (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| This compound Analogue (Carboxylic Acid) | Free carboxylic acid at C-6'' | > 100 | > 100 | nih.gov |
| This compound Methyl Ester Analogue | Methyl ester at C-6'' | 11.33 | 10.05 | nih.gov |
| This compound Butyl Ester | Butyl ester at C-6'' | 2.24 | 1.36 | nih.gov |
Note: The activities listed are for related oleanane (B1240867) saponins from Panax japonicus with identical modifications at the C-6'' position, as described in the cited literature, and serve as a direct model for the SAR of this compound. nih.gov
Molecular Mechanisms of Action Preclinical Investigations
Cellular and Subcellular Targets
Preclinical research indicates that Pseudoginsenoside Rt1, often as a component of total saponin (B1150181) extracts, targets various cells and subcellular structures. In studies on saponins (B1172615) from Aralia taibaiensis, which include this compound, the extract demonstrated protective effects against neuronal injury, apoptosis, and oxidative stress. cjnmcpu.com These neuroprotective effects are associated with the mitigation of mitochondrial dysfunction. cjnmcpu.com
In cancer cell lines, oleanane-type triterpenoids including this compound have been shown to induce the formation of apoptotic bodies in human leukemia (HL-60) and colon cancer (HCT-116) cells. nih.gov Furthermore, vesicle-like nanoparticles derived from American ginseng, which contain this compound among other ginsenosides (B1230088), have been observed to be taken up by RAW264.7 macrophage cells. mdpi.com This uptake is a critical step for its potential anti-inflammatory activity, suggesting that macrophages are a key cellular target. mdpi.com The interaction with lipopolysaccharide (LPS)-stimulated macrophages is a recurring theme in the study of related saponins, pointing to a role in modulating immune cell responses. researchgate.netnih.gov
Modulation of Intracellular Signaling Pathways (e.g., as predicted by docking studies)
This compound has been implicated in the modulation of several key intracellular signaling pathways, often as part of a complex mixture of saponins.
MAPK and NF-κB Signaling: Saponins from Panax japonicus, including this compound, are suggested to act on the TNF and T-cell receptor signaling pathways. researchgate.net Related saponins from the same plant, such as Chikusetsusaponin V, have been shown to inhibit inflammatory responses by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in LPS-stimulated macrophages. nih.gov Similarly, total saponins from Panacis majoris Rhizoma, which lists this compound as a constituent, appear to modulate MAPK signaling pathways to influence cancer cell apoptosis. acgpubs.orgsemanticscholar.org In colon cancer cells, related oleanane-type triterpenoids were found to induce apoptosis through the activation of the ERK1/2 MAPK pathway. nih.gov
Apelin/AMPK Signaling: In studies investigating neuroprotective effects, total saponins from Aralia taibaiensis (containing this compound) were found to regulate the apelin/AMPK pathway. cjnmcpu.com This regulation was achieved by inhibiting the P38 MAPK/ATF4 cascade while upregulating hypoxia-inducible factor-1α (HIF-1α), ultimately suppressing oxidative stress and mitochondrial dysfunction. cjnmcpu.com
While specific molecular docking studies for this compound are not extensively detailed in the reviewed literature, research on functionally similar saponins provides predictive insights. For example, docking studies on other ginsenosides have explored interactions with phosphodiesterase 5 (PDE5), and studies on other anti-inflammatory phytochemicals have targeted COX-2, iNOS, and the NLRP3 inflammasome, which are key nodes in inflammatory signaling. acs.orgmdpi.com
Enzymatic Interactions and Inhibition (e.g., in vitro assays)
In vitro assays have demonstrated that this compound can directly interact with and inhibit specific enzymes. A primary target identified is α-glucosidase, an enzyme involved in carbohydrate digestion.
Multiple studies have confirmed the α-glucosidase inhibitory activity of this compound. nih.govresearchgate.netdovepress.com Kinetic analyses have characterized it as an uncompetitive inhibitor of α-glucosidase. researchgate.net The inhibitory concentration (IC50) values vary between studies, which may be due to different assay conditions.
| IC50 Value | Source Material | Reference |
|---|---|---|
| 39.30 mM | Roots and Rhizomes of Panax ginseng | nih.gov |
| 6.011 mg/mL | Aralia taibaiensis | dovepress.com |
| IC50 between 37.48 to 89.08 µM | Aralia taibaiensis | researchgate.net |
Membrane Interactions and Transport Mechanisms
The mechanisms by which this compound interacts with cell membranes and is transported into cells are not yet fully elucidated but can be inferred from studies on related compounds. The uptake of ginseng-derived nanoparticles containing this compound by macrophages confirms it can cross the cell membrane, though the specific transporters involved were not identified. mdpi.com
Studies on other ginsenosides provide potential models for transport. For instance, ginsenosides Rb1, Rc, and Rd strongly inhibit the drug transporters OATP1B1 and OATP1B3, while another ginsenoside, Pseudoginsenoside DQ, was shown to be a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). mdpi.com While these are not direct findings for this compound, they suggest that saponins of this class can interact with and modulate key drug transporters, which could be a mechanism for cellular entry or for influencing the transport of other substances. The general structure of saponins allows them to interact with lipid membranes, which may also facilitate their passage into cells. alfachemic.comsemanticscholar.org
Preclinical Pharmacological Effects
Cardiovascular System Modulation (in animal models)
Research in animal models, specifically rats, has demonstrated that Pseudoginsenoside Rt1 exerts notable effects on the cardiovascular system, influencing both blood pressure and heart rate. tandfonline.comchemfaces.com
Hypotensive Effects
Intravenous administration of this compound has been shown to cause a dose-dependent decrease in mean arterial blood pressure in anesthetized rats. tandfonline.com This hypotensive activity is considered a direct effect on the blood vessels, leading to vasodilation. Studies have indicated that this vasodilation may be mediated by the release of nitric oxide from the vascular endothelium.
Chronotropic Effects (e.g., increased heart rate)
In conjunction with its hypotensive effects, this compound has been observed to induce a dose-dependent increase in heart rate in rats. tandfonline.comchemfaces.com This positive chronotropic effect is thought to be distinct from the mechanisms causing hypotension. The increase in heart rate is suggested to be similar to the effects produced by isoproterenol, a non-specific β-adrenergic receptor agonist.
Interactive Table: Cardiovascular Effects of this compound in Rats
| Parameter | Effect | Mechanism of Action (Proposed) |
|---|---|---|
| Mean Arterial Blood Pressure | Decrease (Hypotension) | Direct vasodilation via nitric oxide release |
| Heart Rate | Increase (Positive Chronotropy) | β-adrenergic receptor agonism |
Effects on Reproductive Physiology (in animal models)
Studies in female Wistar rats have highlighted the influence of this compound on the reproductive system, particularly on uterine muscle activity. tandfonline.com
Modulation of Uterine Contractility
Research has demonstrated that this compound can increase the spontaneous contractility of the uterus. tandfonline.comchemfaces.com When administered intravenously, a small increase in uterine contractions was observed. tandfonline.com However, direct injection into the uterine lumen resulted in a more significant increase in both the amplitude and frequency of spontaneous uterine contractions, suggesting a direct effect on the uterine muscle. tandfonline.com
Antimicrobial and Anti-Parasitic Activities
Beyond its effects on mammalian physiology, this compound has also been investigated for its potential to deter or harm other organisms.
Ichthyotoxic Activity (Acute)
A crude ethanol (B145695) extract of the fruit of R. siamensis, from which this compound is isolated, has exhibited acute ichthyotoxic activity. tandfonline.commedchemexpress.comchemsrc.com This suggests that the compound may have properties that are toxic to fish. tandfonline.com
Antimalarial Activity
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. mdpi.comnih.gov Natural products and their synthetic derivatives represent a promising avenue for the development of novel therapeutics. nih.gov While direct studies on the antimalarial activity of this compound are limited, research into related compounds and derivatives provides valuable insights.
Derivatives of other natural products, such as lapachol (B1674495) and beta-lapachone, have been synthesized and tested against P. falciparum in vitro. Notably, some benzo[a]phenazine (B1654389) derivatives demonstrated significant activity, with 50% inhibition of parasite growth (IC50) values ranging from 1.67 to 9.44 µM. An important finding was that chloroquine-resistant parasite strains were more susceptible to these active phenazines. This suggests that certain structural motifs found in natural product derivatives could be effective against resistant malaria.
Furthermore, the development of dual-function pharmaceuticals, which combine antimalarial and anti-inflammatory properties, is a promising strategy for malaria treatment. rsc.org Hybrid compounds, such as those derived from 4-aminoquinolines, have shown activity against the 3D7 strain of P. falciparum. rsc.org This highlights the potential for developing multi-target drugs from natural product scaffolds. The exploration of heterocyclic compounds, which are common structural motifs in many pharmaceuticals, has also yielded promising antimalarial candidates. ipinnovative.com
While research has not extensively focused on this compound for antimalarial activity, the broader investigation into natural products and their derivatives underscores the potential for discovering novel compounds to combat drug-resistant malaria. mdpi.comnih.gov
Cytotoxicity in In Vitro Cancer Cell Lines
Research has explored the cytotoxic effects of derivatives and analogues of this compound against various cancer cell lines. In a study investigating oleanane-type triterpenoids from Panax stipuleanatus, several compounds, including this compound and its methyl ester, were isolated. nih.gov
One newly identified compound, spinasaponin A methyl ester, demonstrated significant cytotoxicity with IC50 values of 4.44 µM against HL-60 (leukemia) and 0.63 µM against HCT-116 (colon cancer) cell lines. nih.gov Another related compound, pesudoginsenoside RP(1) methyl ester, showed potent cytotoxicity against HCT-116 with an IC50 of 6.50 µM. nih.gov Treatment of these cell lines with these compounds led to an increase in apoptotic bodies, indicating that the cytotoxic mechanism involves the induction of apoptosis. nih.gov Further investigation in HCT-116 cells revealed that these compounds activate both intrinsic and extrinsic apoptosis pathways. nih.gov
The study also pointed to the importance of the carboxyl group at position-28 for the cytotoxic effects of these oleanane-type triterpenoids. nih.gov While this compound itself was isolated, the focus of the cytotoxic activity was on its derivatives. nih.gov
Separately, other natural product derivatives have been evaluated for their anticancer potential. For instance, new amides of betulonic acid have shown selective cytotoxic effects on breast cancer (MCF-7) and melanoma (A-375, COLO 829) cell lines, without significantly affecting normal cells. mdpi.com Similarly, azatetracyclic derivatives have exhibited antiproliferative activity against a panel of 60 human cancer cell lines. mdpi.com
The following table summarizes the cytotoxic activity of compounds related to this compound.
| Compound | Cell Line | IC50 (µM) |
| Spinasaponin A methyl ester | HL-60 (leukemia) | 4.44 |
| Spinasaponin A methyl ester | HCT-116 (colon cancer) | 0.63 |
| Pesudoginsenoside RP(1) methyl ester | HCT-116 (colon cancer) | 6.50 |
| Pesudoginsenoside RP(1) methyl ester | HL-60 (leukemia) | 41.45 |
Data sourced from a study on oleanane-type triterpenoids from Panax stipuleanatus. nih.gov
Studies on Synergistic Effects with Other Phytochemicals
The therapeutic effects of phytochemicals are often attributed to their synergistic interactions when present together in plant extracts. sci-hub.se Research has indicated that combinations of different phytochemicals can lead to enhanced biological activity.
In the context of α-glucosidase inhibition, a study on the total saponins (B1172615) from Aralia taibaiensis (TSAT), which includes this compound, found that the crude extract exhibited stronger inhibitory activity than its isolated pure compounds. dovepress.com The IC50 value for TSAT was 0.224 mg/mL, while the IC50 for pure this compound was significantly higher at 6.011 mg/mL. dovepress.com This suggests a synergistic effect among the multiple active components within the extract. dovepress.com
Similarly, studies on other ginsenosides (B1230088), such as Ginsenoside F11, have shown synergistic effects when combined with chemotherapeutic drugs, potentially enhancing their anti-cancer efficacy and reducing drug resistance. alfachemic.com While not directly involving this compound, this principle of synergy within the ginsenoside family is noteworthy.
In another example, combinations of crude extracts from Elephantorrhiza elephantina and Pentanisia prunelloides resulted in either additive or synergistic antibacterial effects, with no antagonism observed. researchgate.net This further supports the concept that the combined action of multiple phytochemicals in an extract can be more potent than the individual constituents.
These findings highlight the importance of studying the synergistic effects of this compound in combination with other phytochemicals as they naturally occur in plant extracts.
Preclinical Toxicological Considerations
Acute Toxicity Studies (e.g., ichthyotoxicity)
Acute toxicity evaluations for Pseudoginsenoside Rt1 have been conducted, with a focus on its effects in both mammalian and aquatic species.
In a study involving anesthetized female Wistar rats, the intravenous or intrauterine administration of this compound did not result in any fatalities at the doses studied. Current time information in Nyong-et-Kellé, CM. Post-mortem examinations revealed no indications of acute toxicity, such as internal bleeding in the liver, lungs, gastrointestinal tract, or urinary bladder. Current time information in Nyong-et-Kellé, CM.
Notably, this compound, which is isolated from the fruit of Randia siamensis, has been reported to exhibit acute ichthyotoxic (fish toxicity) activity. researchgate.netresearchgate.netnumberanalytics.com A study on a crude ethanol (B145695) extract from the fruit of R. siamensis, the plant source of this compound, demonstrated lethal effects on several fish species. Current time information in Nyong-et-Kellé, CM. The time to lethality varied with the concentration of the extract and the species of fish. Current time information in Nyong-et-Kellé, CM.
Table 1: Ichthyotoxic Activity of a Crude Ethanol Extract of Randia siamensis Fruit
This interactive table details the lethal times for different fish species exposed to various concentrations of a crude ethanol extract from the fruit of Randia siamensis.
| Fish Species | Concentration of Crude Extract (ppm) | Time to Lethality (minutes) |
| Trichogaster trichopterus | 20 | 180 |
| Trichogaster trichopterus | 40 | 120 |
| Trichogaster trichopterus | 60 | 90 |
| Puntius gonionotus | 20 | 210 |
| Puntius gonionotus | 40 | 150 |
| Puntius gonionotus | 60 | 120 |
| Clarias macrocephalus | 20 | 240 |
| Clarias macrocephalus | 40 | 180 |
| Clarias macrocephalus | 60 | 150 |
| Anabas testudineus | 20 | 300 |
| Anabas testudineus | 40 | 240 |
| Anabas testudineus | 60 | 210 |
| Data sourced from a study on the biological activity of extracts from Randia siamensis. Current time information in Nyong-et-Kellé, CM. |
Sub-acute Toxicity Investigations (in animal models)
A comprehensive search of publicly available scientific literature and toxicology databases did not yield any specific sub-acute toxicity studies for this compound conducted in animal models. Standard sub-acute studies typically involve repeated daily dosing for a period of 28 days to evaluate the effects on target organs and general health parameters.
Sub-chronic Toxicity Investigations (in animal models)
There is no available data from sub-chronic toxicity investigations of this compound in animal models within the public domain. These types of studies, which generally last for 90 days in rodents, are crucial for determining a no-observed-adverse-effect level (NOAEL) from prolonged exposure.
Chronic Toxicity Investigations (in animal models)
No chronic toxicity studies for this compound in animal models were found in a thorough review of scientific literature. Chronic toxicity assessments involve long-term exposure, often for 6 to 12 months or longer, to identify potential cumulative toxic effects and carcinogenicity.
Conclusion and Future Research Directions
Summary of Current Academic Knowledge on Pseudoginsenoside Rt1
This compound is an oleanane-type triterpenoid (B12794562) saponin (B1150181) that has been identified and isolated from several plant species, including the fruits of Randia siamensis, and various parts of plants from the Panax genus, such as Panax japonicus, Panax ginseng, and Achyranthes bidentata. tandfonline.comnih.govmdpi.comoup.com Its chemical structure and formula (C47H74O18) have been elucidated through methods like 13C NMR spectroscopy and mass spectrometry. tandfonline.commdpi.com
Initial pharmacological studies have revealed several biological activities. Research on the compound isolated from R. siamensis demonstrated that it can cause a decrease in blood pressure, an increase in heart rate, and an increase in the spontaneous contractility of the uterus in rats. tandfonline.comtargetmol.com Bioactive-directed fractionation has identified this compound as one of the constituents responsible for the hypotensive activity of extracts from R. siamensis. Additionally, it has been reported to exhibit acute ichthyotoxic activity. tandfonline.commedchemexpress.com The compound is also a known constituent of the traditional Chinese medicine prescription Kaixinsan. nih.gov
Identification of Research Gaps
Despite its isolation and initial characterization, significant gaps in the scientific understanding of this compound remain. The majority of existing research has focused on its isolation as part of broader phytochemical analyses of plant extracts. tandfonline.commdpi.commdpi.com While preliminary biological activities like hypotensive effects have been observed, the body of evidence is not extensive, and the studies are often preliminary. tandfonline.comtargetmol.com
There is a notable lack of in-depth investigation into its specific pharmacological profile. Compared to more widely studied ginsenosides (B1230088), research on this compound is sparse. Crucially, detailed knowledge regarding its molecular mechanisms of action, specific cellular targets, comprehensive pharmacokinetic profile (ADME: absorption, distribution, metabolism, and excretion), and a formal toxicology assessment is largely absent from the current scientific literature.
Prospects for Advanced Mechanistic Investigations
Future research should prioritize elucidating the molecular mechanisms underlying the observed biological activities of this compound. The reported hypotensive and heart rate effects warrant detailed investigation into its interaction with the cardiovascular system. tandfonline.comtargetmol.com Advanced mechanistic studies could explore its potential effects on specific ion channels, cell surface receptors, or signaling pathways involved in blood pressure regulation and cardiac function. For instance, exploring pathways like the PI3K/AKT/FOXO3 signaling cascade, which is implicated in the action of other ginsenosides, could provide valuable insights. alfachemic.com
Furthermore, investigating its influence on smooth muscle contractility, particularly in vascular and uterine tissues, at a molecular level is a promising avenue. Techniques such as in vitro receptor binding assays, gene expression analysis, and proteomics could help identify the direct molecular targets and downstream cellular events modulated by this compound.
Potential for Synthetic Biology and Biotransformation Applications
The fields of synthetic biology and biotransformation offer significant potential for advancing the study of this compound. rug.nlresearcher.life Recent studies have already demonstrated that this compound can be a substrate for enzymatic modification. For example, specific glycoside hydrolases from endophytic fungi have been used to transform it into rarer saponins (B1172615) like Pseudoginsenoside RP1. researchgate.net This highlights the feasibility of using biocatalysis to generate novel derivatives that may possess enhanced or different biological activities.
Future applications could involve engineering microbial hosts (e.g., E. coli, yeast) or using cell-free systems to produce this compound or its derivatives, overcoming the limitations of extraction from natural plant sources. mdpi.com Such platforms would not only enable a sustainable supply for research but also facilitate the creation of a library of related compounds for structure-activity relationship studies. nih.gov
Future Directions in Structure-Activity Relationship Elucidation
A significant research gap is the lack of specific structure-activity relationship (SAR) studies for this compound. Understanding which functional groups on the molecule are responsible for its biological effects is crucial for its potential development. Future research should focus on the targeted synthesis or isolation of analogues.
Esters of the compound, such as this compound butyl ester and methyl ester, have been isolated, providing natural starting points for SAR comparisons. acs.orgebi.ac.ukresearchgate.netebi.ac.uk By systematically modifying the saponin's core structure—such as altering the sugar moieties attached to the oleanolic acid backbone—and evaluating the biological activity of each new analogue, researchers can map the key structural determinants for its hypotensive and other effects. The biotransformation of Rt1 into other compounds like Pseudoginsenoside RP1 provides a direct opportunity to compare activities and understand the role of specific glycosidic bonds. researchgate.net
Q & A
Q. What are the standard methods for extracting and isolating Pseudoginsenoside RT1 from plant sources?
this compound is typically isolated from Randia siamensis or Panax species using solvent extraction followed by chromatographic purification. Ethanol or methanol-based solvents are employed for initial extraction, and techniques like high-performance liquid chromatography (HPLC) or silica gel column chromatography are used for isolation . Critical parameters include solvent polarity adjustments and temperature control to preserve structural integrity. Purity validation requires tandem methods such as HPLC coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy .
Q. How is this compound characterized chemically, and what are its key physical properties?
this compound (C₄₇H₇₄O₁₈, MW: ~927.09) is a triterpenoid saponin with a boiling point of 987.3±65.0°C and a density of 1.42±0.1 g/cm³. Key analytical methods include:
- Spectroscopy : NMR (¹H/¹³C) for structural elucidation .
- Chromatography : HPLC/GC for purity assessment (>90% purity) .
- Solubility : Sparingly soluble in water (1.5E⁻⁴ g/L at 25°C) but highly soluble in dimethyl sulfoxide (DMSO; 80 mg/mL) .
Storage recommendations include lyophilized powder at -20°C (stable for 2 years) and solutions at -80°C (1 year) to prevent hydrolysis .
Advanced Research Questions
Q. What experimental models are suitable for studying this compound’s cardiovascular and uterine pharmacological effects?
this compound induces hypotension, tachycardia, and increased uterine contractility. Recommended models include:
- In vivo : Rodent models (e.g., Sprague-Dawley rats) with arterial catheterization for real-time blood pressure monitoring .
- Ex vivo : Isolated uterine tissue baths to measure contractile responses .
Dosage ranges vary: 0.1–10 mg/kg in vivo and 1–100 µM in vitro. Ensure solvent controls (e.g., DMSO <0.1% v/v) to avoid confounding effects .
Q. How can researchers address discrepancies in reported bioactivities of this compound across studies?
Contradictions in bioactivity data (e.g., cytotoxicity vs. therapeutic effects) may arise from:
- Purity variations : Validate compound purity using LC-MS and NMR .
- Experimental conditions : Standardize cell lines (e.g., HEK293 vs. primary cells), exposure times, and solvent compatibility .
- Species specificity : Test across multiple models (e.g., zebrafish for ichthyotoxicity vs. mammalian systems) .
Meta-analyses of dose-response curves and systematic reviews of structural analogs (e.g., ginsenoside Rg1) can contextualize findings .
Q. What methodological considerations are critical for studying this compound’s mechanism of action in signal transduction pathways?
To elucidate mechanisms:
- Receptor binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to identify molecular targets .
- Transcriptomics/Proteomics : RNA-seq or western blotting to track pathway activation (e.g., NF-κB, MAPK) .
- Knockout models : CRISPR/Cas9-edited cell lines to validate target involvement .
Note that this compound’s amphiphilic structure may influence membrane permeability, requiring delivery optimization (e.g., liposomal encapsulation) .
Data Integrity and Reproducibility
Q. How should researchers ensure the reproducibility of this compound studies?
- Material sourcing : Use certified reference standards (e.g., CAS 98474-74-9) with batch-specific COA (Certificate of Analysis) .
- Data transparency : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
- Ethical reporting : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Experimental Design and Validation
What are best practices for formulating research questions on this compound’s therapeutic potential?
Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
